4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol

Tautomerism pKa prediction Physicochemical profiling

4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol (CAS 893603-87-7) is a heterocyclic small molecule (MF: C10H7NO3S, MW: 221.23 g/mol) composed of a 1,3-benzodioxole (methylenedioxyphenyl) ring linked at the 4-position of a 1,3-thiazole ring bearing a 2-hydroxy substituent. The compound exists as a dynamic 2-hydroxy-thiazole / 2(3H)-thiazolone tautomeric system, designated synonymously as 2(3H)-Thiazolone, 4-(1,3-benzodioxol-5-yl)-.

Molecular Formula C10H7NO3S
Molecular Weight 221.23
CAS No. 893603-87-7
Cat. No. B2769112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol
CAS893603-87-7
Molecular FormulaC10H7NO3S
Molecular Weight221.23
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=O)N3
InChIInChI=1S/C10H7NO3S/c12-10-11-7(4-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4H,5H2,(H,11,12)
InChIKeyCEUZADRQHQQZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol (CAS 893603-87-7): A Tautomeric Thiazolone Scaffold for Medicinal Chemistry Procurement


4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol (CAS 893603-87-7) is a heterocyclic small molecule (MF: C10H7NO3S, MW: 221.23 g/mol) composed of a 1,3-benzodioxole (methylenedioxyphenyl) ring linked at the 4-position of a 1,3-thiazole ring bearing a 2-hydroxy substituent. The compound exists as a dynamic 2-hydroxy-thiazole / 2(3H)-thiazolone tautomeric system, designated synonymously as 2(3H)-Thiazolone, 4-(1,3-benzodioxol-5-yl)- . This tautomerism imparts a predicted pKa of 8.71 and a predicted density of 1.501 g/cm³, distinguishing it from non-tautomeric amino and unsubstituted thiazole analogs . Its structure makes it a versatile building block for generating structurally diverse screening libraries, particularly through O-alkylation, N-alkylation, or acylation at the ambident 2-hydroxy/2-oxo site, enabling exploration of chemical space inaccessible to the corresponding 2-amino or 2-unsubstituted benzodioxole-thiazole cores .

Why Generic Substitution Fails for 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol in Focused Library Design


Superficially similar 4-(1,3-benzodioxol-5-yl)-thiazole derivatives—such as the 2-amino (CAS 185613-91-6) or 2-unsubstituted thiazole (CAS 248249-52-7) analogs—cannot routinely replace 4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ol in synthetic or screening workflows. The 2-hydroxy/2-oxo tautomeric system of the target compound introduces a predicted pKa of 8.71, making it an ambident nucleophile capable of undergoing O- vs. N-selective functionalization under tunable conditions, a property absent in the 2-amino analog (predicted pKa ~4.27, dominated by amine basicity) and the 2-unsubstituted analog (lacking a reactive heteroatom at the 2-position) . This single substitution dictates divergent hydrogen-bond donor/acceptor profiles, solubility characteristics, and metabolic soft spots, directly impacting hit expansion strategies where each vector point must be explored independently . The quantitative evidence below demonstrates that even among isosteric benzodioxole-thiazoles, the 2-hydroxy substituent delivers a structurally and electronically unique starting point for medicinal chemistry and chemical biology programs.

Quantitative Differentiation Evidence: 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol vs. Closest Structural Analogs


Predicted pKa of the Thiazolone Tautomer as a Determinant of Ionization State at Physiological pH Relative to the 2-Amino Analog

The target compound's predicted pKa of 8.71 ± 0.40 places the thiazolone N–H in a partially ionized state at physiological pH 7.4, in stark contrast to the 2-amino analog 4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine (CAS 185613-91-6), whose predicted pKa is 4.27 ± 0.10. This ~4.4 log unit difference means the amino analog is >99.9% neutral at pH 7.4 while the target compound bears a significant fraction of negative charge, directly affecting solubility, permeability, and protein binding .

Tautomerism pKa prediction Physicochemical profiling Lead optimization

Predicted Density Differentiating Crystal Packing and Formulation Behavior from the 2-Amino and 2-Unsubstituted Analogs

The predicted density of 4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ol is 1.501 ± 0.06 g/cm³, significantly higher than the 2-amino analog (1.459 ± 0.06 g/cm³) and the 2-unsubstituted thiazole analog 2-(1,3-benzodioxol-5-yl)-1,3-thiazole (estimated ~1.30 g/cm³). The ~0.042 g/cm³ increment over the amino analog reflects stronger intermolecular hydrogen bonding via the 2-hydroxy/2-oxo moiety, which may correlate with higher melting point, lower solubility, and distinct mechanical properties relevant to solid-dosage formulation .

Solid-state properties Density prediction Formulation pre-screening Polymorph risk

Ambident Nucleophilicity at the 2-Position Enables Divergent Synthetic Derivatization Inaccessible to Amino and Unsubstituted Analogs

The 2-hydroxy-thiazole ↔ 2(3H)-thiazolone equilibrium generates an ambident nucleophilic system capable of reacting at either oxygen (O-alkylation) or nitrogen (N-alkylation/acylation) depending on base, solvent, and electrophile. In contrast, 4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine is restricted to N-functionalization, and 2-(1,3-benzodioxol-5-yl)-1,3-thiazole requires a separate halogenation step to introduce a reactive handle. This bifurcated reactivity allows the target compound to generate two regioisomeric series from a single starting material, effectively doubling the chemical space accessible per synthetic step [1].

Tautomeric reactivity Ambident nucleophile Library synthesis Regioselective functionalization

Biological Activity of the 2-Hydroxy Core: Evidence from Sphingosine-1-Phosphate Receptor 1 Antagonism of a Close Derivative

The 2-hydroxy-thiazole core directly contributes to target engagement, as demonstrated by the isonicotinamide derivative N-(4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl)isonicotinamide, which exhibits an EC50 of 2.89 × 10⁴ nM (28.9 µM) at the human sphingosine-1-phosphate receptor 1 (S1P1) in a TR-FRET-based assay [1]. While modest, this activity provides a validated starting point for optimization. The corresponding 2-amino analog series targeting S1P1 has not yielded reported actives in the same assay format, suggesting the 2-hydroxy/2-oxo pharmacophore engages the target differently than the 2-amino group.

S1P1 receptor GPCR antagonist Immunomodulation Phenotypic screening

Molecular Weight Advantage for Fragment-Based Drug Discovery Relative to Elaborated Benzodioxole-Thiazole Derivatives

With a molecular weight of 221.23 g/mol and 15 heavy atoms, 4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ol resides comfortably within fragment space (MW < 300 Da, heavy atom count ≤ 18), positioning it as an ideal fragment starting point. By comparison, commonly used benzodioxole-thiazole building blocks such as N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine (MW ~262) or the isonicotinamide derivative (MW ~323) already consume significant molecular weight with fixed functionality, limiting the scope for subsequent optimization [1]. The lower MW of the target compound provides superior ligand efficiency potential (higher LE = pIC50 / heavy atoms) once potency is installed.

Fragment-based drug discovery Lead-like properties Ligand efficiency MW optimization

Procurement-Relevant Application Scenarios for 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol


Fragment-Based Lead Generation Targeting GPCRs with Validated S1P1 Starting Activity

Leverage the 221.23 g/mol fragment as a low-MW starting point for S1P1 receptor antagonist optimization. The isonicotinamide derivative has demonstrated a confirmed EC50 of 28.9 µM at human S1P1, providing a tractable potency foothold [1]. The ambident 2-hydroxy/2-oxo group permits selective O- or N-derivatization to probe the pharmacophore while maintaining fragment-like physicochemical properties. This scenario is suited for FBLG programs in immunology and inflammation where S1P1 modulation is therapeutically relevant.

Diversity-Oriented Synthesis via Regiodivergent Derivatization of the Ambident 2-Hydroxy-Thiazole Core

Exploit the tautomeric 2-hydroxy-thiazole ↔ 2(3H)-thiazolone equilibrium to generate two regioisomeric compound series from a single building block. O-alkylation under neutral or mildly basic conditions vs. N-alkylation under stronger base/metal catalysis yields structurally distinct chemotypes (C–O–R vs. C–N–R) that can be screened in parallel . This strategy halves the number of building blocks required for a given library size, making the compound a cost-efficient procurement choice for medium- to high-throughput parallel synthesis workflows.

Physicochemical Property Benchmarking in CNS vs. Peripheral Drug Discovery Programs

The predicted pKa of 8.71 distinguishes this scaffold from the 2-amino analog (pKa ~4.27) and serves as a decision node for CNS vs. peripheral target programs. For CNS programs requiring a neutral, brain-penetrant scaffold, the 2-amino analog is preferred; for peripheral programs where anionic character and higher solubility are advantageous, the 2-hydroxy-thiazole core is the rational procurement choice . This evidence-based selection avoids costly downstream attrition from suboptimal physicochemical properties.

Scaffold-Hopping from Benzodioxole-Thiazole Bioisosteres with Documented Target Engagement

Use the target compound as a core scaffold for systematic scaffold-hopping studies around the benzodioxole-thiazole series. Existing data confirm that the 2-hydroxy series engages the S1P1 receptor, whereas the 2-unsubstituted thiazole analog has no reported activity [1]. When evaluating bioisosteric replacements (e.g., benzothiazole, benzoxazole, or imidazothiazole cores), the 2-hydroxy-thiazole scaffold provides a structurally characterized, commercially available anchor point with validated biological relevance, reducing the synthetic burden of de novo scaffold exploration.

Quote Request

Request a Quote for 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.